1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones under reflux conditions.
Introduction of the Thiadiazole Ring: Utilizing thiourea and appropriate alkylating agents to form the thiadiazole ring.
Coupling Reactions: Combining the pyridazine and thiadiazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes for scalability, including:
Catalysis: Use of catalysts to enhance reaction rates and yields.
Flow Chemistry: Continuous flow reactors to improve efficiency and safety.
Purification: Advanced purification techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
- 1-(3-methylphenyl)-4-oxo-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
- 1-(3-methylphenyl)-4-oxo-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
Comparison:
- Structural Differences: Variations in the alkyl group attached to the thiadiazole ring.
- Uniqueness: The presence of the isopropyl group in 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-10(2)16-19-20-17(25-16)18-15(24)14-13(23)7-8-22(21-14)12-6-4-5-11(3)9-12/h4-10H,1-3H3,(H,18,20,24) |
InChI Key |
SIYSNGLUFSNXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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